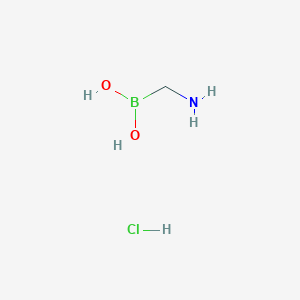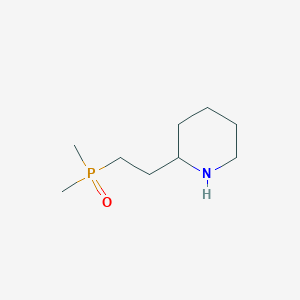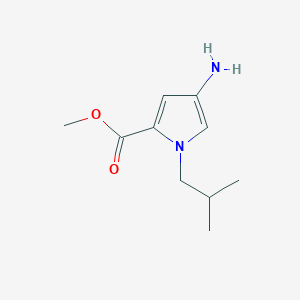
Methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate typically involves the condensation of appropriate amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing output.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
Methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Methyl 4-amino-1-methyl-1h-pyrrole-2-carboxylate
- Methyl 4-bromo-1-methyl-1h-pyrrole-2-carboxylate
- Ethyl 4-[4-(dimethylamino)benzylidene]-1-isobutyl-2-methyl-5
Comparison: Methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological propertiesThe presence of the isobutyl group, for instance, can influence its solubility, stability, and interaction with biological targets .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
methyl 4-amino-1-(2-methylpropyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-12-6-8(11)4-9(12)10(13)14-3/h4,6-7H,5,11H2,1-3H3 |
Clave InChI |
ZOIYISFIWZJXKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C=C1C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


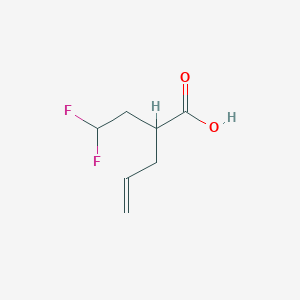
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
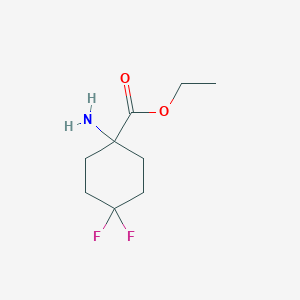
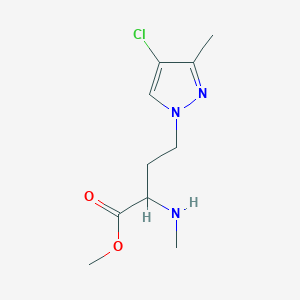

![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)

![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
